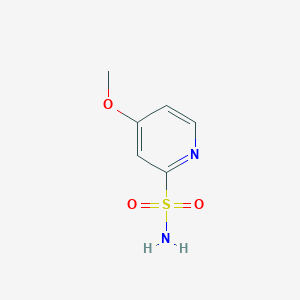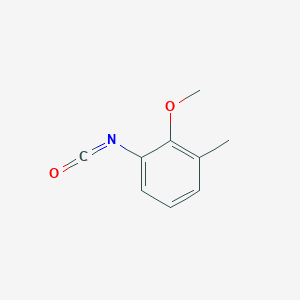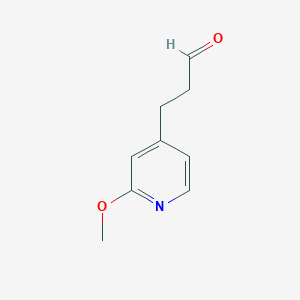
4-Methoxypyridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxypyridine-2-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by a pyridine ring substituted with a methoxy group at the 4-position and a sulfonamide group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypyridine-2-sulfonamide typically involves the sulfonation of 4-methoxypyridine followed by the introduction of the sulfonamide group. One common method is as follows:
Sulfonation: 4-Methoxypyridine is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 2-position.
Amination: The resulting 4-methoxypyridine-2-sulfonyl chloride is then reacted with ammonia or an amine to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxypyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as halides or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-Hydroxypyridine-2-sulfonamide.
Reduction: 4-Methoxypyridine-2-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methoxypyridine-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential as a pharmaceutical intermediate in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Methoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, making it useful in antimicrobial and anticancer applications.
Comparaison Avec Des Composés Similaires
4-Methoxypyridine: Lacks the sulfonamide group, making it less reactive in certain biochemical assays.
2-Methoxypyridine-4-sulfonamide: Has the same functional groups but in different positions, leading to different reactivity and applications.
4-Hydroxypyridine-2-sulfonamide: An oxidation product with different chemical properties.
Uniqueness: 4-Methoxypyridine-2-sulfonamide is unique due to the specific positioning of its functional groups, which confer distinct reactivity and biological activity. Its ability to inhibit folate synthesis enzymes makes it particularly valuable in medicinal chemistry.
Propriétés
Formule moléculaire |
C6H8N2O3S |
|---|---|
Poids moléculaire |
188.21 g/mol |
Nom IUPAC |
4-methoxypyridine-2-sulfonamide |
InChI |
InChI=1S/C6H8N2O3S/c1-11-5-2-3-8-6(4-5)12(7,9)10/h2-4H,1H3,(H2,7,9,10) |
Clé InChI |
IEIRIWCVKKWLMN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC=C1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(Azetidin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13602713.png)


![[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B13602742.png)



